N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide
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Overview
Description
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its stability and biological activity, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: Introduction of the dimethyl groups at the 5 and 7 positions of the benzoxazole ring can be done via Friedel-Crafts alkylation.
Coupling Reactions: The phenyl ring is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Thiocarbamoylation: The thiocarbamoyl group is introduced using thiocarbamoyl chloride in the presence of a base.
Final Coupling: The ethoxybenzamide moiety is attached through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiocarbamoyl group, converting them to amines or thiols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its structural properties.
Mechanism of Action
The mechanism of action of N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide: Similar structure but with a fluorine atom instead of an ethoxy group.
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,5-bisnitrobenzamide: Contains nitro groups which can alter its reactivity and biological activity.
Uniqueness
N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group can enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-4-30-20-7-5-6-18(14-20)23(29)28-25(32)26-19-10-8-17(9-11-19)24-27-21-13-15(2)12-16(3)22(21)31-24/h5-14H,4H2,1-3H3,(H2,26,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSDLTHGGJKYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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